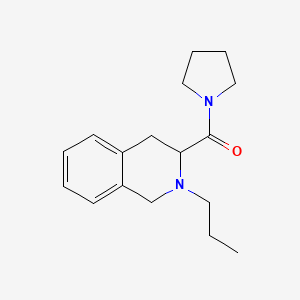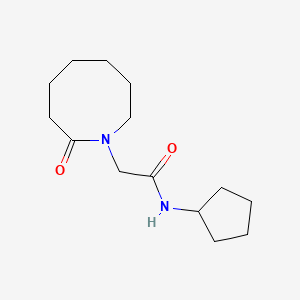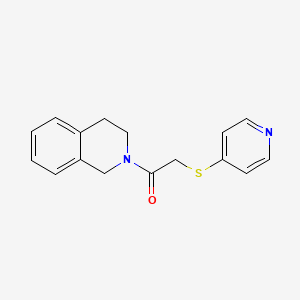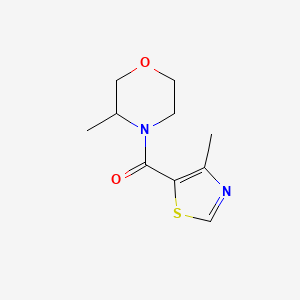
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MMTH, is a synthetic compound that has been studied for its potential use in scientific research. MMTH is a heterocyclic compound that contains both a morpholine and a thiazole ring in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to reduce oxidative stress and inflammation in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its stability and ease of synthesis. The compound can be synthesized using various methods, and its purity can be determined using standard techniques. However, one limitation of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and conditions for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone derivatives with improved specificity and potency. Another direction is the investigation of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments and its potential use in clinical trials.
Métodos De Síntesis
The synthesis of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been achieved using different methods, including the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid in the presence of coupling agents such as DCC or EDC. Another method involves the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid using N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents. The purity of the synthesized compound can be determined using various techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-14-4-3-12(7)10(13)9-8(2)11-6-15-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLPFFMRDKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
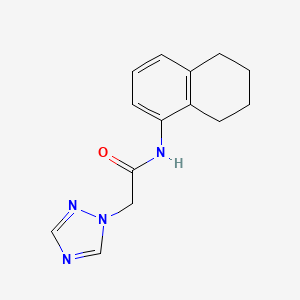


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
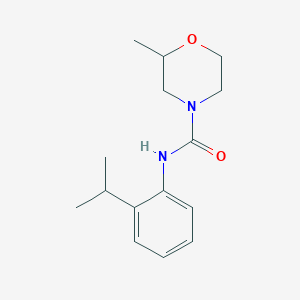
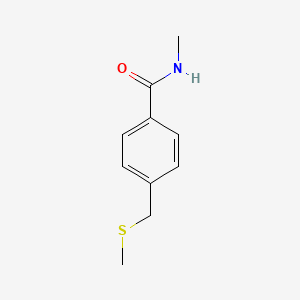
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)

